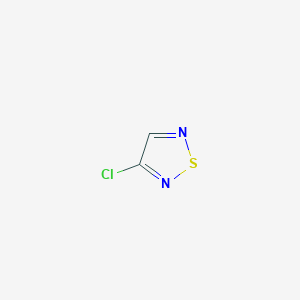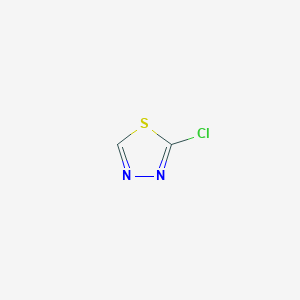
3-Chloro-1,2,5-thiadiazole
Vue d'ensemble
Description
3-Chloro-1,2,5-thiadiazole is a heterocyclic compound that has been synthesized and characterized through various spectroscopic methods. It is a molecule that contains chlorine and fluorine substituents on a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, two carbon atoms, and one sulfur atom. The presence of electronegative atoms such as chlorine and fluorine suggests that this compound could exhibit interesting electronic properties .
Synthesis Analysis
The synthesis of 3-Chloro-1,2,5-thiadiazole and its derivatives has been explored through different methodologies. One approach involves the ring opening of 3,4-dichloro-1,2,5-thiadiazole with metal amides, which provides a stable synthon that can be further transformed into various 3,4-disubstituted-1,2,5-thiadiazole derivatives . Another method reported is the tandem synthesis of 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines under mild conditions that do not require external oxidants or sulfur .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1,2,5-thiadiazole has been investigated using IR spectroscopy and UV photoelectron spectroscopy. Quantum-chemical calculations have been employed to obtain the ground-state geometry of the molecule, and the electronic structure has been discussed within the framework of molecular orbital theory. These studies provide a detailed understanding of the vibrational and electronic characteristics of the molecule .
Chemical Reactions Analysis
While the specific chemical reactions of 3-Chloro-1,2,5-thiadiazole are not detailed in the provided papers, the reactivity of similar thiadiazole derivatives has been explored. For instance, 2,5-disubstituted 1,3,4-thiadiazoles have been studied as corrosion inhibitors for mild steel, indicating that these compounds can interact with metal surfaces and influence corrosion processes . Additionally, the reactivity of the cyanomethylene functionality in related thiadiazole compounds has been exploited to construct new heterocycles with potential insecticidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-1,2,5-thiadiazole derivatives have been studied through various techniques. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized by single-crystal X-ray diffraction, and its electronic properties have been calculated using density functional theory (DFT) . The liquid-crystal properties of 2,5-diaryl-1,3,4-thiadiazole derivatives have also been investigated, revealing that these compounds can exhibit smectic mesophases with wide mesomorphic temperature ranges .
Applications De Recherche Scientifique
Spectroscopy and Structural Analysis
3-Chloro-1,2,5-thiadiazole and its derivatives have been extensively studied for their structural and spectroscopic properties. For instance, 3-Chloro-4-fluoro-1,2,5-thiadiazole was synthesized and investigated through IR spectroscopy and UV photoelectron spectroscopy. Quantum-chemical calculations provided insights into its ground-state geometry, ionization potentials, and electronic structure (Pacsai, Vass, & Pasinszki, 2012).
Corrosion Inhibition
Some derivatives of 1,3,4-thiadiazoles, closely related to 3-Chloro-1,2,5-thiadiazole, have demonstrated significant potential as corrosion inhibitors. For instance, 2,5-disubstituted 1,3,4-thiadiazoles were investigated as inhibitors of mild steel corrosion in hydrochloric acid, showing good inhibition properties and a correlation between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).
Fungicidal Activity
Thiadiazole derivatives have shown promise in agricultural applications, specifically as fungicides. A study on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) revealed their effectiveness against Rhizoctonia solani, a major disease-causing agent in rice (Chen, Li, & Han, 2000).
Photolysis Studies
Research on chloro-substituted thiadiazoles, including 3-Chloro-1,2,5-thiadiazole, has involved photolysis studies in inert matrices. These studies have led to the identification of novel pseudohalides and insights into their spectroscopic properties (Krebsz, Tarczay, & Pasinszki, 2013).
Synthesis and Reactivity
3-Chloro-1,2,5-thiadiazole has been involved in Pd-catalyzed cross-coupling reactions, leading to the synthesis of various structurally diverse compounds. These reactions are critical in synthetic chemistry for the production of complex molecules (Merschaert & Gorissen, 2003).
Medicinal Chemistry
1,3,4-Thiadiazoles, a class to which 3-Chloro-1,2,5-thiadiazole belongs, have been extensively studied for their medicinal properties. They exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties (Matysiak, 2015).
Safety And Hazards
Orientations Futures
Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties , offering potential in the treatment of various diseases .
Propriétés
IUPAC Name |
3-chloro-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-1-4-6-5-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERESLMVMKVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515133 | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,2,5-thiadiazole | |
CAS RN |
5097-45-0 | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2,5-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD76QZU7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main spectroscopic characteristics of 3-chloro-1,2,5-thiadiazole?
A1: The infrared (IR) and Raman spectra of 3-chloro-1,2,5-thiadiazole have been thoroughly analyzed. This analysis, combined with data from the vapor-phase ultraviolet (UV) absorption spectrum, allowed for the assignment of all 15 fundamental vibrational modes of the molecule []. This provides a comprehensive spectroscopic fingerprint for identifying and characterizing 3-chloro-1,2,5-thiadiazole.
Q2: How can 3-chloro-1,2,5-thiadiazole be synthesized?
A2: Several synthetic routes to 3-chloro-1,2,5-thiadiazoles have been explored:
- From α-Oximidonitriles: This method involves reacting α-oximidonitriles with disulfur dichloride, offering a direct route to 3-chloro-1,2,5-thiadiazoles [, ].
- From 5-Substituted-4-chloro-1,2,3-dithiazolium Salts: These salts, prepared by reacting monosubstituted acetonitriles with disulfur dichloride, can be converted to their corresponding 4-substituted-3-chloro-1,2,5-thiadiazoles upon treatment with aqueous ammonia [].
- From Monosubstituted Glyoximes: This method utilizes readily available starting materials and provides another pathway for synthesizing 4-substituted 3-chloro-1,2,5-thiadiazoles [].
Q3: What is the significance of the different synthetic routes for 3-chloro-1,2,5-thiadiazoles?
A3: The various synthetic approaches offer flexibility in introducing different substituents onto the 1,2,5-thiadiazole ring system. This is particularly important for exploring structure-activity relationships (SAR) and understanding how different substituents affect the compound's properties and potential applications [, ].
Q4: Have any studies investigated the potential applications of 3-chloro-1,2,5-thiadiazoles?
A4: While the provided research focuses primarily on synthesis and characterization, the presence of a chlorine atom in 3-chloro-1,2,5-thiadiazole suggests its potential use as a building block for further chemical modifications. This could lead to the development of new compounds with diverse applications, although further research is needed to explore this possibility [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B1282038.png)


![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)





